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Spiro[2.4]heptane-1-carboxylic Acid

Cat. No.: B100570
CAS No.: 17202-94-7
M. Wt: 140.18 g/mol
InChI Key: XYWFMXZFOVJDHK-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Systems in Chemical Design and Synthesis

The study of Spiro[2.4]heptane-1-carboxylic acid is best understood within the broader context of spirocyclic systems and their escalating importance in modern chemical design.

Spirocyclic frameworks are no longer mere chemical curiosities but have become integral to the design of new therapeutic agents and functional materials. Their rigid, three-dimensional structures offer a level of conformational pre-organization that is highly sought after in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center can significantly increase the fraction of sp³-hybridized carbons in a molecule, a parameter that has been correlated with improved physicochemical properties and clinical success rates of drug candidates. Furthermore, the unique spatial arrangement of functional groups around a spirocyclic core allows for the exploration of novel chemical space, providing a pathway to new intellectual property.

The spiro[2.4]heptane system, which combines a three-membered cyclopropane (B1198618) ring with a five-membered cyclopentane (B165970) ring, presents a distinct set of structural characteristics. The inherent strain of the cyclopropane ring influences the molecule's reactivity and conformation. This fusion of a small, strained ring with a more flexible five-membered ring creates a rigid, three-dimensional scaffold with well-defined bond angles and spatial orientations of substituents. This fixed geometry can be a powerful tool in the design of molecules with specific shapes and functionalities.

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
IUPAC Name This compound
CAS Number 17202-94-7

Table 1: Basic properties of this compound. nih.gov

The synthesis of spirocyclic compounds has a long history, with early methods often relying on intramolecular cyclization reactions. The development of methods for the construction of the spiro[2.4]heptane core has seen steady progress. A notable review from 2016 systematically details the synthesis of spiro[2.4]hepta-4,6-dienes over the preceding 15 years, highlighting methods based on the nucleophilic substitution of cyclopentadienyl (B1206354) anions and the cyclomethylenation of fulvenes. researchgate.net While this provides a valuable historical context for the broader class of spiro[2.4]heptane derivatives, specific, well-documented synthetic routes to this compound in the historical literature are less common, suggesting it has not been a primary focus of synthetic exploration until more recently.

Research Rationale and Scope for this compound

The limited exploration of this compound presents both a challenge and an opportunity for the chemical research community.

A thorough review of the existing scientific literature reveals a significant gap in the dedicated study of this compound. While its basic properties are available from chemical supplier catalogs and databases, there is a scarcity of published research focusing on its synthesis, reactivity, and application. This lack of focused investigation means that its full potential as a synthetic building block remains largely untapped. The development of efficient and stereoselective synthetic routes to this compound is a key area where further research is needed.

The structural features of this compound make it a highly promising building block for the construction of more complex molecules. The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol. This allows for the straightforward incorporation of the rigid spiro[2.4]heptane scaffold into larger molecular architectures. The potential utility of this scaffold is underscored by a patent for bridged spiro[2.4]heptane derivatives as agonists for the ALX receptor, suggesting applications in the development of treatments for inflammatory diseases. google.com The defined three-dimensional structure of the spiro[2.4]heptane core can be exploited to control the spatial arrangement of appended functionalities, making it an attractive component for the design of novel pharmaceuticals and materials.

Overview of Advanced Methodologies Employed in this compound Research

The study of this compound and its derivatives has been facilitated by a range of advanced analytical and computational techniques. These methodologies are crucial for elucidating the compound's structure, understanding its reactivity, and predicting its behavior in different chemical environments.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the structure of this compound and its derivatives. The chemical shifts and coupling constants of the protons and carbons in the spirocyclic framework provide detailed information about the molecule's connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound exhibits a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically around 1700 cm⁻¹, and a broad absorption for the hydroxyl (O-H) group. youtube.comlibretexts.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. This information helps to confirm the molecular formula and provides clues about the compound's structure. The mass spectrum of a derivative, Spiro[2.4]heptane, 1,5-dimethyl-6-methylene-, is available in the NIST WebBook. nist.gov

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are utilized to investigate the electronic structure, stability, and reactivity of spiro[2.4]heptane derivatives. nih.gov These computational studies can predict molecular geometries, vibrational frequencies, and other properties, offering valuable insights that complement experimental findings. For instance, DFT studies on similar spirocyclic systems have been used to understand their conformational preferences and the stereoselectivity of their reactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B100570 Spiro[2.4]heptane-1-carboxylic Acid CAS No. 17202-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFMXZFOVJDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434794
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-94-7
Record name Spiro[2.4]heptane-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for Spiro 2.4 Heptane 1 Carboxylic Acid and Its Derivatives

Classical and Contemporary Approaches to the Spiro[2.4]heptane Skeleton Formation

The formation of the spiro[2.4]heptane framework is the cornerstone for the synthesis of its carboxylic acid derivatives. Chemists have developed a diverse toolkit of reactions to construct this specific spirocyclic system.

Cycloaddition reactions are powerful tools for the formation of cyclic and spirocyclic compounds, as they can build molecular complexity in a single step. libretexts.org These reactions involve the combination of two π-electron systems to form a ring. youtube.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for constructing six-membered rings and can be adapted to synthesize spirocyclic systems. libretexts.orgnih.gov In the context of spiro[2.4]heptane synthesis, this typically involves the reaction of a cyclopentadiene (B3395910) derivative, which acts as the four-π-electron diene, with a suitable two-π-electron dienophile. The spirocyclization can enhance the reactivity of the diene in Diels-Alder reactions. nih.gov

Recent advancements have focused on catalytic and enantioselective versions of this reaction to create chiral spirocycles. acs.orgacs.org For instance, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been successfully employed in the spirocyclizing Diels-Alder reaction of exo-enones with dienes, yielding products with highly congested quaternary stereogenic spirocenters. acs.orgacs.org Aza-Diels-Alder reactions have also been utilized to create novel spiro-heterocyclic frameworks. rsc.orgnih.gov

Table 1: Examples of Diels-Alder Reactions in Spirocyclic Synthesis

Diene Dienophile Catalyst/Conditions Spirocyclic Product Type Reference
Cyclopentadiene derivatives Cyclic ketones, heterocyclic amines Multicomponent aza-Diels-Alder Spiro-heterocyclic frameworks rsc.orgnih.gov
exo-Enones Dienes Imidodiphosphorimidate (IDPi) catalysts Spiro[4.5]decane and spiro[5.5]undecane skeletons acs.org
Spiro[3.4]octa-5,7-diene Ethylene Density Functional Theory (DFT) calculations Dimerized spirocycle nih.gov

1,3-Dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This method is a key route for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org The reaction of a 1,3-dipole with an alkene or alkyne can lead to the formation of these rings. youtube.com

For the construction of spirocyclic systems, this strategy is particularly effective. For example, asymmetric 1,3-dipolar cycloadditions of diazoacetates or nitrile oxides with α-methylene lactams have been developed to prepare chiral spirocyclic heterocycles with high yields and enantioselectivity. nih.gov The reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) has been shown to proceed through a cycloaddition followed by a novel rearrangement. researchgate.netresearchgate.net

Table 2: 1,3-Dipolar Cycloaddition for Spirocycle Synthesis

1,3-Dipole Dipolarophile Catalyst/Conditions Spirocyclic Product Type Reference
Nitrile Oxides Alkenes - Isoxazolines wikipedia.org
Diazoacetates α-Methylene lactams Chiral magnesium Lewis acid Pyrazoline-bearing spirocyclic lactams nih.gov
Carbonyl Ylides Alkenyl dipolarophiles Metal catalysts/Lewis acids Oxacycles wikipedia.org

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. numberanalytics.com These reactions can be a powerful method for accessing strained ring systems like the spiro[2.4]heptane core. The thermolysis of spiro[2.4]hepta-1,4,6-triene at 50°C, for example, leads to the formation of bicyclo[3.2.0]hepta-1,3,6-triene, which can then dimerize. nih.gov The study of such thermal rearrangements provides insight into the stability and reactivity of the spiro[2.4]heptane ring system. nih.gov In some cases, cycloaddition reactions can be followed by unexpected rearrangements to yield complex spirocyclic structures. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings of various sizes. wikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably those containing ruthenium. organic-chemistry.orgrsc.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.org

RCM has been successfully applied to the synthesis of various spiro-cyclic systems. arkat-usa.org The general strategy involves the preparation of a suitable diallylated precursor, which then undergoes RCM to form the spirocyclic framework. This methodology offers mild reaction conditions and allows for the introduction of a double bond into the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed to improve the efficiency and substrate scope of these reactions. nih.gov

Table 3: Application of RCM in Spirocycle Synthesis

Substrate Catalyst Product Type Reference
Diallylated 1,3-diketones Grubbs' Catalyst Spiro-cyclic systems with an additional double bond arkat-usa.org
Diene-containing peptides Second-generation Grubbs or Hoveyda-Grubbs catalyst Cyclic peptides nih.gov
Diallylated amines Ruthenium catalyst Pyrrolines organic-chemistry.org

Cycloaddition Reactions in Spiro[2.4]heptane Construction

Enantioselective Synthesis of Chiral Spiro[2.4]heptane-1-carboxylic Acid

The development of enantioselective methods to synthesize chiral spiro[2.4]heptane derivatives is of significant interest, as the stereochemistry of the spirocenter can have a profound impact on biological activity. A key approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the ring-forming reaction.

One notable strategy involves a catalytic Conia-ene type reaction for the enantioselective synthesis of spirocyclic isoxazolones. acs.org These chiral spiroisoxazolones can then be transformed into enantiomerically enriched cyclopentene (B43876) carboxylic acids, which are structurally related to the target molecule. This methodology demonstrates high levels of diastereoselectivity and enantioselectivity. acs.org Asymmetric 1,3-dipolar cycloadditions have also proven effective in constructing chiral spirocyclic lactams. nih.gov Furthermore, organocatalytic Michael/aldol (B89426) cascade reactions have been developed for the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, showcasing the power of organocatalysis in creating complex spirocycles with multiple stereocenters. lookchem.com

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis is a cornerstone for the efficient production of chiral molecules, providing pathways to enantiomerically enriched spiro[2.4]heptane derivatives. This approach avoids the need for resolving racemic mixtures, which can be inefficient.

Transition metal catalysis offers powerful methods for constructing complex molecular architectures with high stereocontrol. Palladium-based catalysts, in particular, have been instrumental in the synthesis of spiro[2.4]heptane systems. A notable strategy involves the palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins. nih.gov This reaction proceeds through a π-allylpalladium intermediate, where the choice of ligand is crucial for controlling the regioselectivity of the nucleophilic attack to form the spirocyclic core. nih.gov

Furthermore, palladium catalysis has been successfully applied to the asymmetric (4+2) dipolar cyclization to create chiral spiro-indenes, which, while not identical, share the challenge of constructing a spirocyclic all-carbon quaternary stereocenter. oaepublish.com In these reactions, a π-allyl-Pd 1,4-dipole is trapped by a ketene, generated in situ, to yield the spiro product with high enantio- and diastereoselectivity. oaepublish.com This highlights the potential of combining transition metal catalysis with other reaction types, such as photo-induced rearrangements, to access complex chiral spiro compounds. oaepublish.com

Catalyst SystemReactantsProduct TypeKey Feature
Palladium with specific ligandsγ-methylidene-δ-valerolactones, electron-deficient olefinsSpiro[2.4]heptanesLigand-dependent control of nucleophilic attack on a π-allylpalladium intermediate. nih.gov
Pd₂(dba)₃·CHCl₃ / Chiral LigandVinylbenzoxazinanones, 1-diazonaphthalene-2(1H)-onesChiral Spiro-indenesAsymmetric (4+2) dipolar cyclization trapping a Pd-containing dipole with an in-situ generated ketene. oaepublish.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems for asymmetric synthesis. nih.gov These methods can provide high enantioselectivity under mild reaction conditions. For instance, the synthesis of a key precursor for the antiviral agent Ledipasvir, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a chinchonidine-derived catalyst under phase-transfer catalysis (PTC) conditions. mdpi.com This reaction involves the one-pot double allylic alkylation of a glycine (B1666218) imine derivative to construct the chiral spirocyclic amino acid scaffold. mdpi.com

Organocatalytic strategies have also been developed for the asymmetric [4+2] cycloaddition reactions to form other chiral spirocyclic systems. For example, the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters can produce chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds with excellent diastereoselectivity and good enantioselectivity. nih.gov These examples demonstrate the versatility of organocatalysis in constructing diverse and complex chiral spiro-frameworks, a strategy that is applicable to the synthesis of this compound. nih.govnih.gov

Chiral Auxiliary and Chiral Reagent-Based Strategies

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org Common auxiliaries include pseudoephedrine, which can be converted to an amide, and oxazolidinones. wikipedia.org For instance, the alkylation of chiral glycine derivatives using an axially chiral BINOL auxiliary has been shown to produce enantiomerically enriched amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org

In a related application, the synthesis of chiral 1,6-functionalized spiro[3.3]heptane derivatives was achieved using (R)-α-phenylglycinol as a chiral auxiliary in a Strecker reaction. nih.gov This approach highlights how a chiral auxiliary can be used to build a spirocyclic core with defined stereochemistry. Although demonstrated on a different spiro-system, the principles are directly transferable to the synthesis of enantiopure this compound.

Resolution of Racemic Mixtures of this compound

While asymmetric synthesis is often preferred, the resolution of racemic mixtures remains a viable and important method for obtaining enantiomerically pure compounds. This process involves separating a 50:50 mixture of enantiomers. For complex molecules containing a spirocyclic core, such as the hepatitis C virus inhibitor Ledipasvir, chemical synthesis can be designed to produce the final product as a single enantiomer through the resolution of a racemic intermediate. mdpi.com This indicates that for the spiro[2.4]heptane framework, classical resolution techniques, such as diastereomeric salt formation with a chiral resolving agent, are established industrial practices.

Functionalization Strategies for this compound

The introduction and modification of functional groups on the spiro[2.4]heptane skeleton are crucial for creating derivatives with specific properties.

The carboxylic acid group is a key functional handle. One common method for its introduction is through the hydrolysis of a corresponding ester precursor. For example, a tert-butyl ester can be saponified using potassium hydroxide (B78521) in a mixture of methanol, tetrahydrofuran, and water to yield the desired carboxylic acid. mdpi.com

In more complex synthetic routes, the carboxylic acid functionality can be revealed from other groups at a late stage. For the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid, a related spirocyclic compound, the proposed synthetic pathway involves the [2+2] cycloaddition of dichloroketene (B1203229) with an alkene. nih.gov The resulting structure would then undergo reductive dechlorination, deprotection of a precursor functional group, and finally, oxidation to unveil the carboxylic acid. nih.gov This multi-step approach allows for the strategic introduction of the carboxyl group while building the spirocyclic core.

PrecursorReagentsFinal MoietySynthetic Context
tert-Butyl esterKOH, MeOH/THF/H₂OCarboxylic acidSaponification of an ester. mdpi.com
Protected alcohol/alkene1. Cycloaddition 2. Reductive dechlorination 3. Deprotection 4. OxidationCarboxylic acidMulti-step transformation from a complex intermediate. nih.gov

Introduction of the Carboxylic Acid Moiety

Oxidation Reactions in Carboxylic Acid Synthesis

The synthesis of carboxylic acids through the oxidation of various functional groups is a cornerstone of organic chemistry. youtube.com For the preparation of this compound, this can be achieved by oxidizing a precursor such as spiro[2.4]heptane-1-methanol or by the oxidative cleavage of a suitable alkene.

Common oxidizing agents for converting primary alcohols to carboxylic acids include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium (VI) reagents (e.g., chromic acid, H₂CrO₄). youtube.com The reaction involves the oxidation of the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid. youtube.com It is often impossible to stop the reaction at the aldehyde stage when using these powerful reagents. youtube.com

Alternatively, the oxidative cleavage of an alkene can yield a carboxylic acid. organic-chemistry.orglibretexts.org A one-pot ozonolysis-oxidation sequence is an effective method. In this process, the alkene is first treated with ozone in an aqueous organic solvent to form intermediate species that are then directly oxidized to the carboxylic acid using an agent like sodium chlorite. organic-chemistry.org Another approach involves using catalytic amounts of osmium tetroxide (OsO₄) in the presence of a co-oxidant like oxone, which cleaves the double bond to furnish the carboxylic acid. organic-chemistry.org

Table 1: Key Reagents in Oxidation Reactions for Carboxylic Acid Synthesis

Reagent Formula Role
Potassium Permanganate KMnO₄ Strong Oxidizing Agent
Chromic Acid H₂CrO₄ Strong Oxidizing Agent
Ozone O₃ Cleavage Agent
Sodium Chlorite NaClO₂ Oxidizing Agent
Osmium Tetroxide OsO₄ Catalyst for Oxidative Cleavage
Oxone 2KHSO₅·KHSO₄·K₂SO₄ Co-oxidant
Grignard Reagent Methodologies for Carboxylic Acid Formation

The carboxylation of a Grignard reagent is a classic and highly effective method for preparing carboxylic acids, adding one carbon atom to the starting material. libretexts.orgtamu.eduyoutube.com This strategy is well-suited for the synthesis of this compound, commencing from a corresponding spiro[2.4]heptyl halide.

The process begins with the formation of the Grignard reagent by reacting a spiro[2.4]heptyl halide (e.g., 1-bromospiro[2.4]heptane) with magnesium metal in an anhydrous ether solvent. leah4sci.comyoutube.com The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom and making it a potent nucleophile. tamu.edu

This newly formed Grignard reagent is then reacted with carbon dioxide, typically in its solid form (dry ice), which acts as the electrophile. tamu.eduyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, leading to the formation of a magnesium carboxylate salt. libretexts.org The final step is the protonation of this salt with a strong aqueous acid, such as hydrochloric acid, to yield the desired this compound. tamu.eduyoutube.com

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, such as acid halides, esters, and amides. These derivatives are often key intermediates in the synthesis of more complex molecules.

Acid halides, particularly acid chlorides, are highly reactive carboxylic acid derivatives that serve as valuable precursors for the synthesis of esters, amides, and other acyl compounds. This compound can be converted to its corresponding acid chloride, spiro[2.4]heptane-1-carbonyl chloride, using standard halogenating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride produces the acid chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which can be easily removed from the reaction mixture. Similarly, oxalyl chloride converts the carboxylic acid to the acid chloride, generating volatile byproducts (CO, CO₂, and HCl). These reactions provide a clean and efficient route to the activated acyl species.

The direct conversion of this compound into its ester and amide derivatives is fundamental for creating libraries of compounds for various applications.

Esterification: Esters of this compound can be prepared through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach, though it is an equilibrium process. A more definitive method involves the reaction of the corresponding acid chloride with an alcohol. Another efficient, though less common for simple esters, is the use of diazomethane (B1218177) to form methyl esters. nih.gov

Amidation: The formation of an amide bond by directly reacting a carboxylic acid and an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. researchgate.net To overcome this, activating agents or catalytic methods are often employed. researchgate.net Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional coupling reagents. orgsyn.org Alternatively, the more reactive spiro[2.4]heptane-1-carbonyl chloride can readily react with a primary or secondary amine to form the corresponding amide with high efficiency.

Stereoselective Introduction of Substituents on the Spiro[2.4]heptane Ring System

Introducing substituents onto the spiro[2.4]heptane framework in a stereocontrolled manner is a significant challenge in modern organic synthesis. uniroma1.it The development of stereoselective methods is crucial for accessing enantiomerically pure spirocyclic compounds, which are important in medicinal chemistry. mdpi.com

Strategies for achieving stereoselectivity often rely on asymmetric catalysis or the use of chiral auxiliaries. For instance, in the synthesis of related spirocyclic systems, phase-transfer catalysis using a chiral catalyst derived from cinchona alkaloids has been successfully employed to achieve enantioselective alkylations. mdpi.com This approach allows for the construction of stereogenic centers with high fidelity.

Another powerful strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For example, an Evans chiral auxiliary could be used to direct an aldol reaction to set specific stereocenters, which can later be cleaved to reveal the desired product in high enantiomeric purity. youtube.com

Furthermore, stereoselective reactions can be applied to functional groups already present on the ring. For example, the stereoselective epoxidation of an olefin on the spiro[2.4]heptane ring, followed by regioselective and stereospecific ring-opening with a nucleophile, can introduce new stereocenters in a controlled fashion. nih.gov These advanced methods provide access to a wide range of structurally diverse and stereochemically defined spiro[2.4]heptane derivatives.

Mechanistic Investigations of Reactions Involving Spiro 2.4 Heptane 1 Carboxylic Acid

Reaction Pathways and Transition State Analysis in Spiro[2.4]heptane Systems

The reactivity of spiro[2.4]heptane-1-carboxylic acid and its derivatives is dictated by the inherent properties of its constituent rings and the functional group. The presence of the cyclopropane (B1198618) ring, with its significant angle strain, can influence the stability of intermediates and transition states in reactions occurring at the adjacent carboxylic acid function.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, such as acid chlorides, esters, and amides. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, a nucleophile adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com

For derivatives of this compound, this general mechanism is expected to be operative. For instance, the corresponding acyl chloride would readily react with nucleophiles. The reaction begins with the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the substituted product.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the spiro[2.4]heptane-1-carbonyl derivative.

Formation of Tetrahedral Intermediate: This leads to the formation of a transient tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, and the leaving group (L⁻) is expelled, regenerating the carbonyl group.

It is important to note that this compound itself is not an aromatic compound and therefore does not undergo classical electrophilic aromatic substitution (EAS). However, if an aromatic moiety, such as a phenyl group, were attached to the spiro[2.4]heptane framework, EAS reactions could be performed on that aromatic ring.

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. researchgate.net A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

In a hypothetical aryl-spiro[2.4]heptane derivative, the spirocyclic group would act as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution. The electronic nature of the spiro[2.4]heptyl group would determine whether it is an activating or deactivating group and its directing effect (ortho-, para-, or meta-directing).

Radical reactions offer a powerful tool for the functionalization of C-H bonds, which are typically unreactive. libretexts.org In the context of spiro[2.4]heptane systems, radical-mediated reactions could enable the introduction of new functional groups at various positions on the carbocyclic skeleton.

A common approach involves the generation of a radical species, which can then undergo intramolecular or intermolecular reactions. For instance, a radical generated at a specific position on the spiro[2.4]heptane ring could participate in cyclization reactions to form more complex polycyclic structures. researchgate.net The Barton decarboxylation, a radical-mediated decarboxylation of carboxylic acids, could be applied to derivatives of this compound to generate a radical at the 1-position. libretexts.org This radical could then be trapped by a suitable reagent to introduce a new substituent.

The general steps in a radical chain reaction are:

Initiation: Formation of radical species, often using a radical initiator like AIBN.

Propagation: The radical reacts with the substrate to form a new radical, which continues the chain.

Termination: Two radicals combine to terminate the chain.

These reactions provide a versatile strategy for the modification of the spiro[2.4]heptane framework, offering pathways to novel derivatives. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 2.4 Heptane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of Spiro[2.4]heptane-1-carboxylic acid, enabling the precise assignment of protons and carbons and shedding light on its stereochemical and conformational properties.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer initial but crucial information about the chemical environment of each nucleus within the molecule. tue.nl For complex structures like spiro-compounds, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. bas.bg

¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon signal is indicative of its hybridization and the nature of its attached atoms. For this compound, distinct signals are expected for the carboxylic acid carbon, the spiro-carbon, and the various methylene (B1212753) and methine carbons of the cyclopropane (B1198618) and cyclopentane (B165970) rings. bas.bg

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within the cyclopropane and cyclopentane rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons, such as the spiro-carbon in this compound, and for connecting different fragments of the molecule. bas.bg For example, correlations would be expected between the protons on the carbons adjacent to the spiro-center and the spiro-carbon itself.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
COOH 10-12 175-185 H1 to C(O)OH, C2, C5
H1 2.0-2.5 40-50 C(O)OH, C2, C5, C(spiro)
H2, H5 (cyclopropane) 0.5-1.5 15-25 C1, C(spiro)
H3, H4 (cyclopropane) 0.5-1.5 15-25 C1, C(spiro)
H6, H9 (cyclopentane) 1.4-1.8 30-40 C(spiro), C7, C8
H7, H8 (cyclopentane) 1.4-1.8 25-35 C6, C9

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The spirocyclic nature of this compound gives rise to the possibility of stereoisomers. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in determining the relative stereochemistry of the molecule. NOE correlations are observed between protons that are close in space, regardless of whether they are bonded. By analyzing the NOE patterns, the spatial arrangement of the atoms can be deduced, allowing for the assignment of the cis or trans relationship between substituents on the rings.

The five-membered ring in this compound is not planar and can exist in various conformations that interconvert. Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. nih.gov At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. This data can be used to determine the thermodynamic parameters for the conformational equilibrium and to identify the preferred conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. wikipedia.org

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. nih.gov For this compound (C₈H₁₂O₂), the calculated monoisotopic mass is 140.08373 Da. nih.gov HRMS can confirm this exact mass, which in turn verifies the molecular formula. PubChem lists predicted collision cross section values for various adducts of this compound, which can be useful in advanced structural analysis. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

Adduct Predicted m/z
[M+H]⁺ 141.09100
[M+Na]⁺ 163.07294

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed to provide structural information. The fragmentation pattern of this compound would be expected to show characteristic losses. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da). libretexts.org The fragmentation of the spirocyclic core can also provide valuable structural information. The cleavage of bonds within the cyclopropane and cyclopentane rings will lead to a series of fragment ions that are characteristic of the spiro[2.4]heptane skeleton. researchgate.net Analyzing these fragmentation pathways helps to piece together the molecular structure. libretexts.orgsavemyexams.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. For this compound, these spectroscopic methods provide critical information regarding the carboxylic acid moiety and the spiro[2.4]heptane skeleton. While specific experimental spectra for this compound are not widely available in the public domain, the expected characteristic vibrational frequencies can be predicted based on established group frequencies for carboxylic acids and cycloalkanes.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch of the carboxyl group typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching bands. This broadening is a hallmark of the strong hydrogen bonding present in the dimeric form of carboxylic acids in the condensed phase. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band typically in the range of 1700-1725 cm⁻¹ for a saturated carboxylic acid.

The Raman spectrum offers complementary information. While the O-H stretch is generally weak and difficult to observe in Raman, the C=O stretch gives rise to a strong band, also in the 1700-1725 cm⁻¹ region. The symmetric nature of the spirocyclic carbon skeleton may lead to distinct and informative Raman signals. The C-H stretching vibrations of the cyclopentane and cyclopropane rings are expected in the 3000-2850 cm⁻¹ region. The presence of the cyclopropyl (B3062369) group may also introduce characteristic C-H stretching vibrations at slightly higher frequencies (around 3100-3000 cm⁻¹) and specific ring deformation modes.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would reveal a complex pattern of absorptions corresponding to C-C stretching, C-H bending, and other skeletal vibrations of the spiro[2.4]heptane framework. The C-O stretching and O-H bending vibrations of the carboxylic acid group also contribute to this region.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch (H-bonded)3300-2500Weak/Not ObservedBroad, Strong
CycloalkaneC-H Stretch3000-28503000-2850Medium-Strong
CyclopropaneC-H Stretch~3100-3000~3100-3000Medium
CarbonylC=O Stretch1725-17001725-1700Strong
Carboxylic AcidC-O Stretch1320-1210VariableMedium
Carboxylic AcidO-H Bend (in-plane)1440-1395VariableMedium
Carboxylic AcidO-H Bend (out-of-plane)~920WeakBroad, Medium
Cyclopentane/CyclopropaneSkeletal Vibrations< 1500< 1500Complex Pattern

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and stereochemistry of this compound, as well as details of its intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of publicly available crystallographic databases indicates that, to date, the crystal structure of this compound has not been reported. Therefore, no experimental data on its solid-state structure is currently available.

Should a crystalline sample of sufficient quality be obtained, X-ray diffraction analysis would be invaluable. It would confirm the connectivity of the spirocyclic system and the geometry of the carboxylic acid group. Furthermore, it would reveal how the molecules pack in the crystal lattice, which is primarily dictated by the hydrogen bonding between the carboxylic acid functional groups, typically forming centrosymmetric dimers.

Applications of Spiro 2.4 Heptane 1 Carboxylic Acid in Advanced Chemical Science

Utilization as a Chirality Inducer and Ligand in Asymmetric Catalysis

The spirocyclic framework is a prominent feature in numerous privileged chiral ligands for asymmetric catalysis. rsc.org The inherent rigidity and well-defined spatial arrangement of substituents on spirocyclic scaffolds allow for effective chiral recognition and transfer during catalytic transformations. While the direct application of spiro[2.4]heptane-1-carboxylic acid as a primary chirality inducer is not extensively documented, its core structure is a key component in the design of more complex and highly effective chiral ligands.

Design of Chiral Spiro Ligands based on the Spiro[2.4]heptane Scaffold

The design of effective chiral ligands is paramount for achieving high enantioselectivity in asymmetric reactions. The spiro[2.4]heptane skeleton provides a robust and tunable platform for the development of such ligands. rsc.org By functionalizing the carboxylic acid group and other positions on the spirocyclic rings, a diverse array of ligands can be synthesized. These modifications can include the introduction of phosphine, amine, or other coordinating groups that can bind to a metal center, creating a chiral environment around the catalytic site.

For instance, chiral spiro aminophosphine (B1255530) ligands have been shown to be highly effective in iridium-catalyzed asymmetric hydrogenation. nih.gov Although not directly derived from this compound in all documented cases, these examples underscore the potential of the spiro[2.4]heptane framework in creating highly efficient and enantioselective catalysts. The synthesis of such ligands often involves the resolution of racemic spiro compounds or the use of a chiral auxiliary to introduce the desired stereochemistry.

Application in Enantioselective Transformations (e.g., Hydrogenations, C-C bond forming reactions)

Chiral ligands featuring a spiro scaffold have demonstrated remarkable success in a variety of enantioselective transformations. In asymmetric hydrogenation, iridium complexes of tridentate chiral spiro aminophosphine ligands have achieved exceptionally high turnover numbers (up to 4.5 million) and excellent enantioselectivities in the reduction of ketones and esters. nih.gov

While specific examples detailing the use of ligands directly synthesized from this compound in large-scale enantioselective C-C bond-forming reactions are not prevalent in readily available literature, the principles of chiral ligand design suggest its potential utility. The development of novel carbon-carbon bond-forming reactions is a cornerstone of organic synthesis, and the use of chiral catalysts is often essential for producing enantiomerically pure products. u-tokyo.ac.jp The rigid spiro[2.4]heptane framework, when incorporated into a ligand structure, can effectively control the facial selectivity of nucleophilic or electrophilic attack in reactions such as aldol (B89426) additions, Michael reactions, and allylic alkylations.

Role as a Building Block in Complex Molecule Synthesis

The unique structural and stereochemical properties of this compound and its derivatives make them valuable starting materials and intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Natural Product Synthesis Incorporating this compound

The spirocyclic motif is present in a wide range of natural products. rsc.orgresearchgate.net While the direct incorporation of this compound into the total synthesis of a natural product is not extensively reported, the synthesis of spiro-containing natural products often involves strategies that could conceptually utilize such a building block. The construction of the spirocyclic core is a key challenge in these syntheses, and having a pre-formed, functionalized spirocycle like this compound could offer a more convergent and efficient route.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of derivatives of this compound is in the pharmaceutical industry. The conformational rigidity imparted by the spirocyclic scaffold can lead to improved binding affinity and selectivity for biological targets.

A prominent example of the use of a spiro[2.4]heptane derivative is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.comcphi-online.com A key intermediate in the industrial synthesis of Ledipasvir is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comdocumentsdelivered.compharmacompass.com

The synthesis of this crucial intermediate has been the subject of significant research to develop efficient and enantioselective methods. One approach involves a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, which is then converted to the desired spirocyclic amino acid derivative. mdpi.com This highlights the importance of the spiro[2.4]heptane core in the final drug structure, which is essential for its potent antiviral activity. mdpi.com

Furthermore, the spiro[2.4]heptane moiety has been explored in the design of other antiviral agents. For instance, a novel carbocyclic nucleoside analogue of entecavir, a drug used to treat hepatitis B virus (HBV) infection, was synthesized with a spiro[2.4]heptane core structure in the aglycon moiety. nih.gov This analogue demonstrated moderate anti-HBV activity, suggesting that the spiro[2.4]heptane scaffold can be a valuable component in the development of new antiviral therapeutics. nih.govresearchgate.net

Below is a table summarizing the key intermediates and their roles in the synthesis of antiviral agents.

Intermediate/AnalogueTarget VirusRole/Significance
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidHepatitis C Virus (HCV)A key chiral building block in the synthesis of the NS5A inhibitor, Ledipasvir. mdpi.comcphi-online.com
2′-deoxy-guanine carbocyclic nucleoside with a spiro[2.4]heptane coreHepatitis B Virus (HBV)A novel analogue of Entecavir, demonstrating moderate anti-HBV activity and providing a basis for further drug development. nih.gov
Agonists for G-protein Coupled Receptors (e.g., ALX receptor)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are prominent drug targets. The rigid, three-dimensional structure of spirocyclic scaffolds makes them attractive for designing ligands with high affinity and selectivity for GPCRs. rsc.orgbldpharm.com

One notable example, while not a direct derivative of this compound, highlights the potential of spirocyclic structures as GPCR agonists. A spiro tricyclic molecule has been identified as a dual agonist for the ALX receptor (also known as formyl peptide receptor 2, FPR2) and FPRL2. rsc.org The ALX receptor is a key player in the resolution of inflammation, binding to endogenous pro-resolving mediators like lipoxin A4. researchgate.netnih.govnih.govnih.gov Agonists of this receptor are of significant interest for developing new anti-inflammatory therapies. nih.gov The development of spirocyclic compounds as ALX receptor agonists demonstrates the utility of these scaffolds in mimicking the complex three-dimensional conformations required for receptor activation. rsc.org

Proline Analogues and Their Biological Relevance

Proline and its analogues are important components of many biologically active peptides and small molecules. The constrained cyclic structure of proline influences the conformation of peptides and proteins. The spiro[2.4]heptane framework can be considered a rigid scaffold for creating novel proline mimetics. While direct incorporation of the this compound structure into proline analogues is not extensively documented in currently available literature, the principles of proline analogue design suggest its potential.

Research into proline analogues often focuses on modifying the proline ring to enhance biological activity or metabolic stability. For instance, P2-modified proline analogues with expanded ring systems and various substitutions have been developed as inhibitors of bacterial enzymes like the HtrA serine protease in Chlamydia. nih.gov This indicates that significant structural modifications to the basic proline scaffold are a viable strategy for developing new therapeutic agents. The rigid spiro[2.4]heptane moiety could serve as a unique building block in this context, offering a distinct three-dimensional geometry for exploring new chemical space in drug design.

Materials Science Applications (e.g., Polymers, Functional Materials)

In materials science, the incorporation of spirocyclic units into polymers is a strategy to create materials with enhanced physical and functional properties. Spirocyclic monomers can influence polymer architecture, leading to materials with improved thermal stability, reduced shrinkage during polymerization, and specific optical or electronic properties. rsc.orgresearchgate.netlu.semdpi.com

While the direct use of this compound in polymer synthesis is not widely reported, the application of other spirocyclic monomers, such as spiro-orthoesters, provides a strong indication of its potential. Spiro-orthoesters are utilized as expanding monomers in photopolymerization to minimize shrinkage stress, a significant challenge in creating precise, bulk polymer parts. rsc.orgrsc.org This has enabled the stereolithographic 3D printing of pure aliphatic poly(ether-ester) networks, which are valued for their biocompatibility and biodegradability. rsc.orgrsc.org

The rigid nature of spirocyclic acetal (B89532) units, for example, can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with greater stiffness and higher use temperatures. researchgate.netlu.se Furthermore, the sensitivity of such units to acidic conditions can be exploited to design chemically recyclable polymers. researchgate.netlu.se The introduction of spirocycles into conjugated polymers has also been shown to be a novel method for fine-tuning their electronic and optical properties for applications in optoelectronic devices. mdpi.com Given these precedents, this compound represents a potential monomer for the synthesis of novel polymers with unique thermal, mechanical, and potentially biodegradable properties.

Spirocyclic Monomer Type Application in Polymer Science Resulting Polymer Properties
Spiro-orthoestersAnti-shrinkage additive in photopolymerizationReduced volumetric shrinkage, enables precision 3D printing of biocompatible and biodegradable poly(ether-esters). rsc.orgrsc.org
Spirocyclic acetal unitsMonomers for high-performance polymersEnhanced glass transition temperature (Tg), increased stiffness, potential for chemical recyclability. researchgate.netlu.se
Spirocyclic systems in conjugated polymersTuning of electronic structurePrecise control over ground and excited states for optoelectronic applications. mdpi.com

Investigation of Biological Activities of this compound Derivatives

The exploration of the biological activities of this compound derivatives is an emerging area of research, with studies beginning to uncover their potential as anti-inflammatory and antimicrobial agents, as well as their interactions with various biological targets.

Anti-inflammatory and Antimicrobial Properties

The rigid, three-dimensional structure of spiro compounds makes them promising scaffolds for the development of new therapeutic agents. While research specifically on the anti-inflammatory and antimicrobial properties of this compound derivatives is limited, studies on other spirocyclic molecules provide a strong rationale for their investigation.

For example, a spirocyclopiperazinium compound, LXM-10, has demonstrated significant, dose-dependent anti-inflammatory effects in animal models of inflammation. nih.gov This compound was found to reduce edema and the levels of pro-inflammatory mediators like TNF-alpha and prostaglandin (B15479496) E2. nih.gov Its mechanism of action is thought to involve the activation of nicotinic and muscarinic acetylcholine (B1216132) receptors. nih.gov Although structurally different from this compound, the activity of LXM-10 highlights the potential of spirocyclic structures in modulating inflammatory pathways.

In the realm of antimicrobial research, the synthesis of novel oxazolidinones incorporating spiro[2.4]heptane moieties has been reported. These compounds were tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent activity. This demonstrates that the spiro[2.4]heptane scaffold can be successfully integrated into known antibacterial pharmacophores to generate new antimicrobial candidates.

Enzyme Inhibition Studies (e.g., ALS inhibition)

Enzyme inhibition is a common strategy in drug discovery and herbicide development. Acetolactate synthase (ALS) is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, but not in animals, making it an attractive target for herbicides. There is currently no direct evidence in the reviewed literature of this compound derivatives being investigated as ALS inhibitors.

However, the general field of ALS inhibitors is well-established, with various chemical classes known to inhibit this enzyme. The development of resistance to existing ALS-inhibiting herbicides necessitates the discovery of new chemical entities with this mode of action. The unique three-dimensional structure of this compound and its derivatives could potentially interact with the active site of ALS in novel ways, offering a new avenue for the design of next-generation herbicides.

Interactions with Biological Targets

The interaction of small molecules with biological targets is fundamental to their therapeutic or biological effects. Molecular modeling and computational analysis are powerful tools for predicting and understanding these interactions. While specific molecular docking studies for this compound derivatives are not extensively reported, the principles of computational chemistry can be applied to hypothesize their potential binding modes.

The rigid spirocyclic framework can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Computational studies on other spirocyclic compounds have been used to predict their binding to various receptors and enzymes. For instance, computational analysis of potential therapeutic compounds targeting the P2X7 purinergic receptor has been conducted to evaluate their binding energies and interactions with key amino acid residues. researchgate.net Similar in silico methods could be applied to derivatives of this compound to screen for potential interactions with a wide range of biological targets, thereby guiding synthetic efforts towards promising therapeutic areas.

Future Directions and Emerging Research Avenues for Spiro 2.4 Heptane 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The creation of spiro[2.4]heptane-1-carboxylic acid and its derivatives is an area of active research, with a strong focus on improving efficiency, scalability, and sustainability.

Flow Chemistry Approaches for Efficient Production

Continuous flow chemistry is emerging as a powerful tool for the synthesis of complex molecules, offering advantages in safety, scalability, and efficiency. While specific research on the flow synthesis of this compound is still developing, the principles are highly applicable. Flow reactors can provide precise control over reaction parameters such as temperature and pressure, which is crucial for managing the energy associated with strained ring systems like the cyclopropane (B1198618) moiety in the spiro[2.4]heptane core. This approach can lead to higher yields and purity, minimizing the need for extensive purification steps. The development of scalable flow systems, potentially using immobilized catalysts, represents a significant future direction for the industrial production of this and related spirocyclic compounds.

Biocatalysis and Chemoenzymatic Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry, with biocatalysis and chemoenzymatic strategies at the forefront. nih.gov These methods utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.gov

For this compound, enzymes such as lipases and esterases could be employed for the stereoselective resolution of racemic mixtures, providing access to enantiomerically pure forms which are often required for pharmaceutical applications. acs.org Furthermore, carboxylic acid reductases (CARs) are enzymes that can selectively reduce carboxylic acids to aldehydes, a transformation that can be challenging to achieve with traditional chemical methods. researchgate.net The application of CARs could open new synthetic routes to novel derivatives.

Chemoenzymatic approaches, which combine enzymatic and traditional chemical steps, offer a powerful strategy. nih.gov For instance, an enzymatic step could be used to create a key chiral intermediate, which is then elaborated using conventional organic synthesis. acs.org This synergy can streamline the synthesis of complex spirocyclic molecules, making the process more efficient and sustainable. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The spiro[2.4]heptane framework, with its strained cyclopropane ring fused to a cyclopentane (B165970) ring, exhibits unique reactivity that is yet to be fully explored. researchgate.netresearchgate.net Future research will likely focus on novel transformations that take advantage of this inherent strain.

Key areas of investigation include:

Ring-opening reactions: Selective opening of the cyclopropane ring could provide access to a diverse range of functionalized cyclopentane derivatives.

Cycloaddition reactions: The double bonds that can be present in derivatives like spiro[2.4]hepta-4,6-dienes are susceptible to cycloaddition reactions, allowing for the construction of more complex polycyclic systems. researchgate.netresearchgate.net

C-H functionalization: Direct functionalization of the C-H bonds on the carbocyclic core would provide a more atom-economical approach to new derivatives, avoiding the need for pre-functionalized starting materials.

Transformations of the carboxylic acid group: While standard transformations of carboxylic acids are well-established, new methods for converting the carboxyl group into other functionalities in the presence of the spirocyclic core will be valuable. openstax.org This could include novel decarboxylation, amidation, or reduction techniques.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational modeling can significantly accelerate the discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of these molecules with their biological activity. nih.govrsc.orgresearchgate.net By analyzing a set of known active and inactive compounds, these models can identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are critical for a desired biological effect. nih.gov These insights can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening.

Molecular docking simulations can also be used to predict how these spirocyclic compounds might bind to biological targets like enzymes or receptors. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.

Expansion of Applications in Drug Discovery and Materials Science

The rigid, three-dimensional nature of the spiro[2.4]heptane scaffold makes it an attractive motif for applications in both medicinal chemistry and materials science. nih.gov

Design of this compound Derivatives with Enhanced Biological Activity

Spirocyclic scaffolds are of great interest in drug discovery because their three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets. nih.govresearchgate.net The this compound framework can serve as a starting point for the design of new therapeutic agents.

For example, an aza-spiro[2.4]heptane derivative of the carboxylic acid has been identified as a key component in the synthesis of Ledipasvir, a potent antiviral drug used to treat Hepatitis C. mdpi.com This highlights the potential of this scaffold in generating molecules with significant biological activity. Future research will focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets, including those relevant to cancer, infectious diseases, and neurological disorders. researchgate.net The insights gained from SAR and computational studies will be crucial in guiding the design of these new derivatives to maximize their therapeutic potential. rsc.org

Derivative ClassPotential Therapeutic AreaRationale
Aza-spiro[2.4]heptane carboxamidesAntiviralBuilding on the success of Ledipasvir, new amide derivatives can be explored to target other viral proteins.
Hydroxylated spiro[2.4]heptanesAnti-inflammatoryIntroduction of hydroxyl groups can modulate solubility and create new hydrogen bonding interactions with enzyme active sites.
Amino-functionalized derivativesCNS disordersThe introduction of basic amine groups can alter physicochemical properties to favor blood-brain barrier penetration.

Integration into High-Throughput Screening Libraries

The unique three-dimensional (3D) architecture of spirocyclic compounds makes them highly valuable additions to compound libraries used in high-throughput screening (HTS) for drug discovery. This compound, with its rigid spirocyclic core composed of a cyclopropane and a cyclopentane ring, represents an ideal scaffold for inclusion in such libraries. The inherent 3D nature of spiro compounds allows for the exploration of novel chemical space that is often inaccessible to the predominantly flat aromatic compounds that have historically populated screening collections. acs.org This structural complexity can lead to enhanced binding affinity and greater specificity for a wide range of biological targets, including enzymes, receptors, and ion channels. chemdiv.com

The inclusion of scaffolds like this compound in screening libraries provides a distinct advantage in identifying novel hit compounds. chemdiv.com Because the spiro junction fixes the two rings in a perpendicular orientation, it creates a well-defined and rigid shape that can be decorated with various functional groups to probe the binding pockets of target proteins with high precision. This can facilitate the development of innovative therapeutic agents with potentially new mechanisms of action and improved pharmacological profiles. chemdiv.com Several chemical suppliers have recognized the value of spirocyclic scaffolds and have developed dedicated libraries of these compounds for drug discovery programs. The integration of this compound and its derivatives into these collections is a logical step to further diversify the chemical space available to researchers.

Table 1: Examples of Commercial Spiro Compound Libraries for Drug Discovery

Library Provider Library Name Number of Compounds Key Features
ChemDiv Spiro Library 20,563 Features chemically diverse spiro compounds with unique 3D shapes for exploring novel biological interactions. chemdiv.com
FCH Group Spirocyclic Compounds 2,256 Contains compounds with a rigid spirocyclic moiety and lead-like properties, suitable for early-stage drug discovery.

Environmental and Green Chemistry Considerations in this compound Research

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like spirocycles to minimize environmental impact. Research into the synthesis of spiro compounds has demonstrated several environmentally benign approaches that are applicable to the production of this compound. These methods focus on reducing waste, avoiding hazardous solvents, and utilizing more efficient catalytic systems.

One major focus is the replacement of volatile organic compounds (VOCs) with greener alternatives. researchgate.net Methodologies have been developed for spirocycle synthesis using water as a solvent or employing solvent-free conditions, such as mechanochemical grinding. researchgate.net Furthermore, the use of microwave-assisted synthesis has been shown to significantly shorten reaction times and increase yields for spiro compounds, thereby reducing energy consumption. mdpi.comnih.gov

Catalysis is another key area for green innovation. The development of reusable, metal-free organocatalysts, such as ionic liquids, presents a sustainable alternative to traditional metal catalysts that can be toxic and difficult to separate from the reaction products. mdpi.comnih.gov For instance, a microwave-assisted, multi-component reaction using an ionic liquid in ethanol (B145695) has been successfully used to create various spiro compounds. mdpi.com Additionally, the use of more abundant and less toxic metals, like iron, in catalytic processes for spirocycle synthesis is a promising green approach. acs.org These strategies collectively contribute to making the synthesis of spirocycles, including this compound, more sustainable and cost-effective. nih.gov

Table 2: Green Chemistry Strategies in Spiro Compound Synthesis

Green Strategy Description Example Application Reference
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. Synthesis of various spiro compounds using a multicomponent domino reaction. mdpi.comnih.gov
Use of Green Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. One-pot synthesis of spiro-oxindole derivatives in water. researchgate.netmdpi.com
Ionic Liquid Catalysis Employing ionic liquids as recyclable and efficient organocatalysts to replace traditional metal catalysts. Knoevenagel/Michael/cyclization multicomponent domino reactions for spiro compound synthesis. mdpi.comnih.gov
Iron-Mediated Catalysis Utilizing abundant and low-toxicity iron catalysts for key synthetic steps. Iron-mediated hydrogen atom transfer (HAT) reaction to synthesize spirocyclic quaternary carbons. acs.org

Q & A

Q. How is Spiro[2.4]heptane-1-carboxylic Acid structurally characterized using NMR spectroscopy?

  • Methodological Answer : Structural elucidation relies on iterative analysis of 1H^1H and 13C^{13}C NMR coupling constants. For spiro compounds, selective decoupling experiments (e.g., irradiating specific protons) and computational modeling are critical. For example, in Spiro[2.4]heptadiene derivatives, coupling constants (e.g., JHH1.52.0HzJ_{H-H} \sim 1.5-2.0 \, \text{Hz}, JCH46HzJ_{C-H} \sim 4-6 \, \text{Hz}) help distinguish "inner" vs. "outer" alkene protons and carbons. The use of a Varian HA-100 spectrometer enables precise measurement of split patterns, particularly for spiro carbons exhibiting AA'BB'X-type splitting .

Q. What are common synthetic routes to this compound derivatives?

  • Methodological Answer : Derivatives like 5-Cbz-5-azathis compound (CAS: 150543-37-6) are synthesized via organocatalyzed [4+2] cycloadditions, enabling enantioselective access to bicyclic scaffolds. Reaction optimization includes solvent-free conditions or ionic-liquid-promoted esterification to enhance yield and stereocontrol. Key intermediates (e.g., alkenyl nitrile electrophiles) are prepared from bicycloheptane precursors, with purity verified by LCMS/GCMS .

Q. How do physicochemical properties (e.g., pKa, solubility) impact experimental design?

  • Methodological Answer : Predicted properties such as pKa (~4.42) and density (~1.55 g/cm³) guide solvent selection and reaction conditions. For instance, the compound’s moderate acidity necessitates buffered aqueous systems for carboxylate stabilization. Low water solubility may require polar aprotic solvents (e.g., DMSO) for kinetic studies. Stability under thermal conditions (boiling point ~294°C) must be validated via TGA/DSC prior to high-temperature reactions .

Advanced Research Questions

Q. How can mechanistic discrepancies in spiro compound reactivity be resolved?

  • Methodological Answer : Contradictions in spiroaromaticity or bond localization (e.g., conflicting NMR assignments) are addressed through comparative 13C^{13}C-deuterium labeling and DFT calculations. For example, iterative spectral simulations using AA'BB'X splitting models reconcile observed vs. computed coupling constants. Discrepancies in alkene proton assignments (e.g., high-field vs. low-field signals) are clarified via 2D-COSY and NOESY experiments .

Q. What strategies optimize enantioselectivity in spiroheptane-based asymmetric synthesis?

  • Methodological Answer : Chiral organocatalysts (e.g., thiourea derivatives) or transition-metal complexes (e.g., Ru-BINAP) are employed to control stereochemistry. For example, spiro[3.3]heptane-1-carboxylates achieve >90% ee via [4+2] cycloadditions under solvent-free conditions. Reaction monitoring by chiral HPLC and kinetic resolution studies (e.g., half-life of enantiomers) refine catalytic systems .

Q. How do steric and electronic effects influence spiro compound stability under acidic/basic conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) evaluates degradation pathways. For this compound, steric hindrance at the spiro junction reduces ring-opening susceptibility, while electron-withdrawing groups (e.g., -CF3_3) enhance acid resistance. Degradation products (e.g., cyclohexane fragments) are identified via HRMS and 1H^1H-DOSY .

Q. What role do spiro scaffolds play in drug discovery, particularly in covalent inhibitor design?

  • Methodological Answer : Spiroheptane cores are leveraged for their conformational rigidity and bioisosteric potential. For example, 7,7-dimethyl-2-oxo derivatives serve as precursors for alkenyl nitrile electrophiles, enabling covalent protein labeling (e.g., targeting cysteine residues in kinases). Binding affinity and selectivity are validated via SPR assays and X-ray crystallography .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.